molecular formula C21H18ClN5O2S2 B2540391 N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105233-82-6

N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2540391
CAS RN: 1105233-82-6
M. Wt: 471.98
InChI Key: KQHYNKPRTODNRC-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, pyrrolidinyl, and acetamide are common to the compounds discussed in the papers. These compounds have been studied for their anticancer properties and opioid agonist activity .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods, where different substituents are added to a core structure to generate novel derivatives. For instance, paper describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives, which are characterized by various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR. Similarly, paper details the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, indicating a methodological approach that could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography and spectroscopy. For example, paper discusses the crystal structures of two C,N-disubstituted acetamides, where hydrogen bonding and halogen interactions play a significant role in the molecular conformation. Paper describes the orientation of chlorophenyl and thiazole rings in an acetamide, which are linked via intermolecular interactions. These findings suggest that similar interactions may be present in the compound of interest, influencing its molecular conformation and properties.

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of similar compounds can be inferred. Acetamide derivatives often undergo nucleophilic substitution reactions, where the acetamide group can be a site for further chemical modifications. The presence of a pyrrolidinyl group may also influence the compound's reactivity, as seen in opioid agonist activity studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chlorophenyl groups can increase the compound's lipophilicity, potentially affecting its biological activity and distribution . The intermolecular interactions, such as hydrogen bonding and halogen-π interactions, can affect the compound's solubility and crystal packing, as observed in the crystal structures of related compounds .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S2/c22-13-5-7-14(8-6-13)23-16(28)12-27-20(29)18-19(17(25-27)15-4-3-11-30-15)31-21(24-18)26-9-1-2-10-26/h3-8,11H,1-2,9-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHYNKPRTODNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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